5,5'-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one)
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Overview
Description
5,5’-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one): is a complex organic compound that features a bromophenyl group linked to two pyrimidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one) typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzaldehyde, undergoes a condensation reaction with a suitable pyrimidinone precursor.
Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the pyrimidinone rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinone rings, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s ability to interact with biological targets makes it a potential candidate for drug development, particularly in the treatment of diseases involving oxidative stress.
Biochemical Research: It can be used as a probe to study enzyme mechanisms and interactions.
Industry
Polymer Synthesis: The compound can be incorporated into polymer backbones to impart specific properties such as increased stability or reactivity.
Coatings and Adhesives: Its chemical properties make it suitable for use in high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which 5,5’-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, the bromophenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzil: This compound features a similar bromophenyl group but lacks the pyrimidinone rings.
1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene: Another bromophenyl-containing compound with a different structural framework.
Uniqueness
Structural Complexity: The presence of both pyrimidinone rings and a bromophenyl group makes 5,5’-[(3-bromophenyl)methanediyl]bis(6-hydroxy-2-methylpyrimidin-4(3H)-one) unique in its structural complexity.
Properties
CAS No. |
385378-15-4 |
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Molecular Formula |
C17H15BrN4O4 |
Molecular Weight |
419.2 g/mol |
IUPAC Name |
5-[(3-bromophenyl)-(4-hydroxy-2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]-4-hydroxy-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H15BrN4O4/c1-7-19-14(23)12(15(24)20-7)11(9-4-3-5-10(18)6-9)13-16(25)21-8(2)22-17(13)26/h3-6,11H,1-2H3,(H2,19,20,23,24)(H2,21,22,25,26) |
InChI Key |
RNIKGKDKSNFCST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)C(C2=CC(=CC=C2)Br)C3=C(N=C(NC3=O)C)O)O |
Origin of Product |
United States |
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